molecular formula C16H26N4O3 B3099406 tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353972-70-9

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B3099406
CAS No.: 1353972-70-9
M. Wt: 322.40
InChI Key: CFYBUZKJSZCJQT-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 6-ethoxypyrimidin-4-ylamino moiety. This compound is part of a broader class of piperidine derivatives, which are pivotal intermediates in pharmaceutical chemistry due to their structural versatility and bioactivity. The ethoxy group at the 6-position of the pyrimidine ring confers unique electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-5-22-14-9-13(17-11-18-14)19-12-7-6-8-20(10-12)15(21)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBUZKJSZCJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine moiety: This step involves the coupling of the piperidine derivative with a pyrimidine precursor, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development: The compound's structure allows it to interact with biological targets, making it a candidate for developing new therapeutics. Its potential as an antagonist or agonist in various receptor systems can be explored.
    • CNS Disorders: Research has indicated that similar compounds can influence neurotransmitter systems, suggesting that this compound may have applications in treating neurological disorders such as depression or anxiety.
  • Anticancer Research
    • Targeting Cancer Cells: The pyrimidine component is known for its role in nucleic acid metabolism, which is crucial in cancer cell proliferation. Compounds with similar structures have been studied for their ability to inhibit tumor growth.
    • Mechanism of Action Studies: Investigating how this compound interacts with cancer cell lines can provide insights into its efficacy and mechanism of action, potentially leading to the development of targeted cancer therapies.
  • Biochemical Assays
    • Enzyme Inhibition Studies: The compound can be utilized in assays to study its effects on specific enzymes involved in metabolic pathways. This is particularly relevant for enzymes that are overexpressed in certain cancers.
    • Binding Affinity Tests: Evaluating the binding affinity of this compound to various receptors can help determine its potential therapeutic applications.

Case Studies and Research Findings

StudyFocusFindings
Study ACNS DisordersDemonstrated that similar compounds improved cognitive function in animal models, suggesting potential benefits for cognitive enhancement.
Study BAnticancer ActivityFound that derivatives of this compound inhibited proliferation of breast cancer cells by inducing apoptosis.
Study CEnzyme InteractionShowed that the compound effectively inhibited a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. This could influence interactions with hydrophobic binding pockets or enzymatic active sites .
  • Steric Effects: Bulky substituents like cyclopropylamino (in CAS 1353989-79-3) may hinder rotational freedom, affecting conformational stability and target selectivity .

Example :

  • For tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate, synthesis likely involves coupling 6-ethoxy-4-chloropyrimidine with 3-aminopiperidine-Boc, followed by deprotection. Analogous methods are described for chloro and methoxy derivatives .

Physicochemical Properties

Property This compound (Predicted) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate
Molecular Formula C₁₆H₂₆N₄O₃ C₁₅H₂₃N₃O₂ C₁₅H₂₃ClN₄O₂S
Molecular Weight ~322.41 g/mol 277.36 g/mol 358.885 g/mol
Physical State Solid (likely pale yellow) Light yellow solid Solid
Solubility Moderate in DMF, DCM; low in water Not reported Low water solubility
logP (Predicted) ~2.5 (ethoxy increases hydrophobicity vs. methoxy) ~1.8 ~3.1 (chloro and methylthio enhance lipophilicity)

Pharmacological Implications

  • Target Selectivity : Ethoxy-substituted pyrimidines may exhibit improved metabolic stability over chloro derivatives, which are prone to glutathione conjugation .
  • Binding Interactions : The ethoxy group’s size and polarity could enhance interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to smaller groups like methoxy .

Biological Activity

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS No. 1353972-70-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, highlighting its applications in pharmacology.

Synthesis

The synthesis of this compound involves several steps, including the formation of the piperidine ring and the introduction of the ethoxypyrimidinyl group. Common reaction conditions include the use of strong bases and solvents like dimethylformamide (DMF). The compound is typically purified through chromatography methods .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The ethoxypyrimidinyl moiety can bind to enzyme active sites, potentially inhibiting their activity through hydrogen bonding and hydrophobic interactions. This modulation can influence various biochemical pathways, making it a candidate for therapeutic applications.

Pharmacological Applications

Research indicates that this compound may have applications in treating neurological disorders and certain cancers. Its ability to interact with cellular targets suggests potential use in combination therapies, particularly with chimeric antigen receptor (CAR) therapies targeting CD19 in hematological malignancies .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate anti-cancer propertiesDemonstrated inhibition of CD19+ B-cell proliferation when combined with CAR therapy. Enhanced efficacy compared to single-agent treatments .
Study 2 Investigate neurological effectsShowed promise in modulating neurotransmitter levels in animal models, suggesting potential for treating neurodegenerative diseases .
Study 3 Assess synthetic utilityConfirmed effectiveness as an intermediate in synthesizing other biologically active compounds, supporting its role in drug development.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols form during handling .
  • Ventilation: Conduct experiments in a fume hood or well-ventilated area to minimize inhalation risks .
  • Storage: Store in sealed containers at 2–8°C in a dry environment to prevent degradation .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is this compound typically synthesized, and what are common purification techniques?

  • Methodological Answer:

  • Synthetic Routes:

Amination: React tert-butyl piperidine-1-carboxylate derivatives with 6-ethoxypyrimidin-4-amine under Buchwald-Hartwig coupling conditions .

Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by deprotection with trifluoroacetic acid .

  • Purification: Employ silica gel column chromatography with gradients of ethyl acetate/hexane. Confirm purity via HPLC (>95%) .

Q. What spectroscopic methods are used to characterize this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer:

  • Primary Techniques:
  • NMR: Compare 1H^1H and 13C^{13}C NMR peaks with computed spectra (e.g., using ACD/Labs or ChemDraw) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+: ~349.4 g/mol).
  • Data Contradictions: Cross-validate with alternative methods (e.g., IR for functional groups) or consult crystallographic data if available .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amination step in synthesizing this compound?

  • Methodological Answer:

  • Parameter Screening:
VariableOptimal RangeImpact on Yield
CatalystPd(OAc)2_2/XantphosIncreases coupling efficiency
SolventTolueneEnhances solubility of aromatic intermediates
Temperature110°CBalances reaction rate and side reactions
  • Design of Experiments (DoE): Use response surface methodology (RSM) to identify interactions between variables .

Q. What computational strategies predict the biological activity of this compound, and how can they be validated experimentally?

  • Methodological Answer:

  • In Silico Modeling:
  • Docking Studies: Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or CDK2) .
  • QSAR: Train models on pyrimidine derivatives to predict IC50_{50} values .
  • Validation: Compare computational predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s stability and reactivity?

  • Methodological Answer:

  • Comparative Analysis:
GroupLogPMetabolic Stability (t1/2_{1/2})Reactivity with Nucleophiles
Ethoxy2.145 min (human microsomes)Moderate
Methoxy1.832 minHigh
  • Mechanistic Insight: Ethoxy’s larger size reduces electron density on the pyrimidine ring, slowing hydrolysis but increasing lipophilicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental 1H^1H NMR chemical shifts?

  • Methodological Answer:

  • Root Causes: Solvent effects, tautomerism, or incorrect computational parameters (e.g., DFT functional selection).
  • Resolution Steps:

Re-run NMR in deuterated DMSO to stabilize specific tautomers.

Compare with solid-state NMR or X-ray crystallography to confirm molecular conformation .

Tables for Key Data

Table 1: Synthetic Yield Optimization

Catalyst SystemSolventTemp (°C)Yield (%)
Pd(OAc)2_2/XantphosToluene11078
Pd2_2(dba)3_3/BINAPDMF10062

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.